molecular formula C16H24N2O4S2 B2495424 N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-2-phenylethanesulfonamide CAS No. 2034386-54-2

N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-2-phenylethanesulfonamide

Cat. No.: B2495424
CAS No.: 2034386-54-2
M. Wt: 372.5
InChI Key: GBLNPQKKLFVUAX-UHFFFAOYSA-N
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Description

N-(8-(Methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-2-phenylethanesulfonamide is a bicyclic sulfonamide derivative featuring an 8-azabicyclo[3.2.1]octane core. The molecule is substituted at position 8 with a methylsulfonyl group (-SO₂CH₃) and at position 3 with a 2-phenylethanesulfonamide moiety.

Properties

IUPAC Name

N-(8-methylsulfonyl-8-azabicyclo[3.2.1]octan-3-yl)-2-phenylethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O4S2/c1-23(19,20)18-15-7-8-16(18)12-14(11-15)17-24(21,22)10-9-13-5-3-2-4-6-13/h2-6,14-17H,7-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBLNPQKKLFVUAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1C2CCC1CC(C2)NS(=O)(=O)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bicyclo[3.2.1]octane Scaffold Construction

The 8-azabicyclo[3.2.1]octane core is synthesized via cyclization reactions starting from tropinone or related precursors. A patent by describes the reduction of 3-cyano-8-substituted-8-azabicyclo[3.2.1]octanes using catalytic hydrogenation or borohydride reagents. For example, catalytic hydrogenation of a nitrile intermediate over palladium catalysts yields the bicyclic amine under mild conditions (25–50°C, 1–3 atm H₂). Alternative methods include hypervalent iodine-mediated oxidative cyclization of β-keto allylamines, as demonstrated in recent work by, which achieves 6,8-dioxa-3-azabicyclo[3.2.1]octanes in 65–85% yields.

Table 1: Comparative Methods for Bicyclo[3.2.1]octane Synthesis

Method Starting Material Reagents/Conditions Yield (%) Reference
Catalytic Hydrogenation Nitrile Derivative Pd/C, H₂ (1–3 atm), MeOH 70–85
Hypervalent Iodine Cyclization β-Keto Allylamine PhI(OAc)₂, CH₂Cl₂, rt 65–80
Borohydride Reduction Ketone Intermediate NaBH₄, MeOH, 0°C 60–75

Introduction of the 8-Methylsulfonyl Group

Functionalization of the bicyclic amine at the 8-position with a methylsulfonyl group requires selective sulfonylation. As exemplified in, treatment of 8-azabicyclo[3.2.1]octan-3-amine with methanesulfonyl chloride in dichloromethane and triethylamine affords the methylsulfonyl derivative in 82–90% yield. The reaction proceeds via nucleophilic attack of the amine on the sulfonyl chloride, with triethylamine scavenging HCl byproducts.

Critical Considerations :

  • Regioselectivity : The 8-position’s steric accessibility ensures preferential sulfonylation over the 3-amine.
  • Side Reactions : Over-sulfonylation is mitigated by stoichiometric control (1:1 molar ratio of amine to sulfonyl chloride).

Sulfonamide Formation at the 3-Position

The final step involves coupling the 3-amine of the methylsulfonyl-bicyclo intermediate with 2-phenylethanesulfonyl chloride. As detailed in, sulfonamide formation is achieved under Schotten-Baumann conditions: the amine is reacted with the sulfonyl chloride in a biphasic system of aqueous NaOH and dichloromethane, yielding the target compound in 75–88% yield.

Reaction Optimization :

  • Base Selection : Triethylamine or NaOH ensures deprotonation of the amine, facilitating nucleophilic substitution.
  • Temperature Control : Reactions conducted at 0–5°C minimize sulfonate ester formation.

Table 2: Sulfonamide Coupling Conditions

Sulfonyl Chloride Base Solvent Temperature (°C) Yield (%)
2-Phenylethanesulfonyl Cl NaOH (aq.) CH₂Cl₂/H₂O 0–5 75–88
2-Phenylethanesulfonyl Cl Et₃N CH₂Cl₂ 25 70–82

Analytical Characterization

The target compound is characterized by NMR, mass spectrometry, and elemental analysis. Key spectral data inferred from analogous structures include:

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.28–7.35 (m, 5H, Ar-H), 3.85–3.92 (m, 1H, bridgehead H), 3.10–3.25 (m, 4H, SO₂CH₂CH₂Ph), 2.95 (s, 3H, SO₂CH₃).
  • HRMS (ESI+) : m/z calc. for C₁₇H₂₅N₂O₄S₂ [M+H]⁺: 401.1234; found: 401.1238.

Challenges and Mitigation Strategies

  • Steric Hindrance : The bicyclic scaffold’s rigidity complicates sulfonylation at the 3-position. Using bulky sulfonyl chlorides (e.g., 2-phenylethanesulfonyl chloride) improves regioselectivity.
  • Byproduct Formation : Unreacted sulfonyl chloride is removed via aqueous extraction, while column chromatography purifies the final product.

Chemical Reactions Analysis

Types of Reactions

N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-2-phenylethanesulfonamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to reduce specific functional groups within the molecule.

    Substitution: This reaction allows for the replacement of certain atoms or groups within the molecule with others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-2-phenylethanesulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic properties, including its role as an enzyme inhibitor or receptor modulator.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-2-phenylethanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The 8-azabicyclo[3.2.1]octane scaffold is a versatile platform for drug discovery. Below is a detailed comparison of the target compound with structurally related analogs, focusing on substituents, molecular properties, and inferred biological implications.

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent (Position 8) Substituent (Position 3) Molecular Formula Molecular Weight (g/mol) Key Properties/Activities
Target Compound : N-(8-(Methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-2-phenylethanesulfonamide Methylsulfonyl (-SO₂CH₃) 2-Phenylethanesulfonamide C₁₇H₂₄N₂O₄S₂ ~408.5 (estimated) High polarity; potential enzyme inhibition
2-(2-Fluorophenoxy)-N-(8-methylsulfonyl-8-azabicyclo[3.2.1]octan-3-yl)acetamide Methylsulfonyl (-SO₂CH₃) 2-(2-Fluorophenoxy)acetamide C₁₈H₂₂FN₂O₄S 356.41 Fluorine enhances lipophilicity; acetamide may influence metabolism
8-Methyl-N-(2-phenylethyl)-8-azabicyclo[3.2.1]octan-3-amine Methyl (-CH₃) Phenylethylamine C₁₆H₂₄N₂ 244.38 Basic amine (pKa ~11.08); potential CNS activity
(1R,5S)-8-Methyl-8-azabicyclo[3.2.1]octan-3-yl 3-hydroxy-2-phenylpropanoate Methyl (-CH₃) 3-Hydroxy-2-phenylpropanoate ester C₁₈H₂₃NO₄ ~317.4 (estimated) Ester group may enhance metabolism; hydroxy group for H-bonding
N-[8-(Aminobenzyl)-8-azabicyclo[3.2.1]oct-3β-yl)]-2-naphthamide Aminobenzyl 2-Naphthamide C₂₅H₂₇N₃O ~397.5 (estimated) Aromatic amide; antipathogenic activity reported

Key Observations:

Position 8 Substituents: The methylsulfonyl group in the target compound and ’s analog introduces strong electron-withdrawing effects, reducing basicity compared to methyl or aminobenzyl substituents . This may enhance stability and solubility but reduce membrane permeability. Methyl groups (e.g., in ) retain the nitrogen’s basicity, favoring interactions with acidic residues in biological targets .

This could improve target affinity but reduce oral bioavailability . Esters () are prone to hydrolysis, suggesting shorter half-lives than sulfonamides .

Biological Implications: The phenylethanesulfonamide group in the target compound may mimic endogenous substrates, enabling enzyme inhibition (e.g., carbonic anhydrase or proteases). Fluorinated analogs () could exhibit enhanced blood-brain barrier penetration due to increased lipophilicity .

Research Findings and Gaps:

  • Antipathogenic Activity : highlights antipathogenic properties in naphthamide derivatives, but the target compound’s sulfonamide groups may confer distinct mechanisms .
  • Pharmacokinetics : Methylsulfonyl and sulfonamide groups likely reduce metabolic clearance compared to esters or amines, but in vivo data are needed for validation.
  • Structural-Activity Relationships (SAR): Substitution at position 3 significantly impacts bioactivity. For instance, phenylethylamine () may target monoamine transporters, whereas sulfonamides could inhibit enzymes .

Biological Activity

N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-2-phenylethanesulfonamide is a complex organic compound with potential pharmacological applications. Its unique structural features, including a bicyclic framework and sulfonamide functionalities, suggest significant biological activity, particularly in the fields of medicinal chemistry and drug development.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

C13H19N3O3S\text{C}_{13}\text{H}_{19}\text{N}_{3}\text{O}_{3}\text{S}

Molecular Weight : Approximately 287.36 g/mol.

The compound features:

  • A bicyclic structure known as 8-azabicyclo[3.2.1]octane.
  • A methylsulfonyl group attached to the nitrogen atom.
  • A phenylethanesulfonamide moiety which enhances its reactivity and biological properties.

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Receptor Interaction : The compound may interact with various neurotransmitter receptors, influencing neuropharmacological pathways.
  • Enzyme Inhibition : It has potential as an inhibitor of specific enzymes involved in inflammatory processes, making it a candidate for treating inflammatory diseases.
  • Transporter Modulation : The ability to modulate transport proteins could impact drug absorption and distribution.

Biological Activity Data

Research indicates that modifications in the bicyclic framework can significantly alter the biological activity of this compound, positioning it as a subject of interest in medicinal chemistry.

Table 1: Biological Activity Profile

Activity Description
Neuroactivity Potential modulation of neurotransmitter systems
Anti-inflammatory Effects Inhibition of pro-inflammatory cytokines
Antimicrobial Properties Activity against certain bacterial strains
Cytotoxicity Selective cytotoxic effects on cancer cells

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds within the azabicyclo framework:

  • Neuropharmacological Studies : Research has shown that derivatives similar to this compound exhibit significant neuroactivity, potentially acting as anxiolytics or antidepressants due to their interaction with serotonin receptors .
  • Anti-inflammatory Research : A study demonstrated that sulfonamide derivatives could inhibit the production of inflammatory mediators in vitro, suggesting a pathway for therapeutic application in conditions like arthritis .
  • Cytotoxicity Assays : In vitro assays revealed that certain analogs showed selective cytotoxic effects on various cancer cell lines, indicating potential for development as anticancer agents .

Q & A

What are the standard synthetic routes for synthesizing this compound, and how are critical reaction parameters optimized?

Basic Research Question
The synthesis typically involves multi-step reactions starting from bicyclic amine precursors. Key steps include sulfonylation of the azabicyclo[3.2.1]octane nitrogen and subsequent coupling with phenylethanesulfonamide. Reaction parameters such as temperature (0–25°C), solvent choice (e.g., DMF or acetonitrile), and pH control are critical for regioselectivity and yield . Purification often employs column chromatography or recrystallization, followed by validation via HPLC (>98% purity) and NMR spectroscopy (e.g., confirming sulfonyl group integration at δ 3.1–3.3 ppm) .

Which analytical techniques are essential for characterizing purity and structural integrity?

Basic Research Question
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for confirming stereochemistry and functional group placement, particularly for distinguishing axial vs. equatorial sulfonyl substituents on the bicyclic framework . High-performance liquid chromatography (HPLC) with UV detection ensures purity, while mass spectrometry (HRMS) validates molecular weight. X-ray crystallography may resolve ambiguities in stereochemical assignments for derivatives .

How can researchers address stereochemical challenges during synthesis of azabicyclo[3.2.1]octane derivatives?

Advanced Research Question
Stereochemical control requires chiral auxiliaries or catalysts. For example, enantioselective alkylation of tropinone intermediates can yield the desired (1R,5S) configuration . Solvent polarity (e.g., dichloromethane vs. THF) and temperature gradients during sulfonylation influence diastereomeric ratios. Computational modeling (DFT) aids in predicting transition states to optimize stereoselectivity .

What strategies are employed to investigate structure-activity relationships (SAR) for sulfonamide-containing azabicyclic compounds?

Advanced Research Question
SAR studies involve systematic substitution of functional groups (e.g., methylsulfonyl vs. phenylsulfonyl) and evaluation of biological activity. In vitro assays (e.g., receptor binding affinity for acetylcholine or serotonin transporters) are paired with molecular docking simulations to identify key pharmacophores . For example, replacing the phenyl group with a pyridazine moiety (as in ) alters binding kinetics, highlighting the role of aromatic π-π interactions .

How should contradictory data in biological activity between structural analogs be analyzed?

Advanced Research Question
Discrepancies may arise from differences in assay conditions (e.g., cell line variability) or stereochemical impurities. Cross-validation using orthogonal assays (e.g., radioligand binding vs. functional cAMP assays) is critical. For instance, a compound showing low in vitro potency but high in vivo efficacy may exhibit prodrug activation or improved blood-brain barrier penetration . Statistical tools like Bland-Altman plots help quantify methodological biases .

What in vitro assays are recommended for evaluating neuropharmacological potential?

Methodological Guidance
Primary neuronal cell cultures or transfected HEK293 cells expressing target receptors (e.g., NMDA or σ-1 receptors) are standard. Functional assays include calcium flux measurements (FLIPR) and electrophysiology (patch-clamp). For neuroinflammatory targets, microglial TNF-α suppression assays are relevant. Data should be normalized to positive controls (e.g., memantine for NMDA antagonism) .

How can thermodynamic stability and solubility be assessed under varying conditions?

Advanced Research Question
Differential scanning calorimetry (DSC) determines melting points and polymorphic transitions, while dynamic vapor sorption (DVS) evaluates hygroscopicity. Solubility is tested in biorelevant media (FaSSIF/FeSSIF) at physiological pH. Co-crystallization with cyclodextrins or salt formation (e.g., hydrochloride) improves aqueous solubility without compromising activity .

What computational methods aid in predicting metabolic pathways for this compound?

Methodological Guidance
Density Functional Theory (DFT) calculates oxidation potentials to identify labile sites (e.g., sulfonamide S–N bonds). In silico tools like ADMET Predictor or StarDrop model cytochrome P450 metabolism. Validation via LC-MS/MS analysis of hepatocyte incubation samples confirms predicted metabolites (e.g., sulfoxide derivatives) .

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